molecular formula C21H23FN2O4 B5103231 3-{[2-(3,4-Dimethoxyphenyl)ethyl](methyl)amino}-1-(4-fluorophenyl)pyrrolidine-2,5-dione

3-{[2-(3,4-Dimethoxyphenyl)ethyl](methyl)amino}-1-(4-fluorophenyl)pyrrolidine-2,5-dione

Cat. No.: B5103231
M. Wt: 386.4 g/mol
InChI Key: WGGZYHVAZPZHQG-UHFFFAOYSA-N
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Description

3-{2-(3,4-Dimethoxyphenyl)ethylamino}-1-(4-fluorophenyl)pyrrolidine-2,5-dione is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidine-2,5-dione core, which is a common motif in many biologically active molecules. The presence of both 3,4-dimethoxyphenyl and 4-fluorophenyl groups further enhances its chemical versatility and potential for interaction with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-(3,4-Dimethoxyphenyl)ethylamino}-1-(4-fluorophenyl)pyrrolidine-2,5-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through a cyclization reaction involving a suitable dicarboxylic acid derivative.

    Introduction of the 4-Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction, where a fluorine atom is introduced to the phenyl ring.

    Attachment of the 3,4-Dimethoxyphenyl Group: This can be done through a Friedel-Crafts alkylation reaction, where the 3,4-dimethoxyphenyl group is attached to the ethyl chain.

    Methylation of the Amino Group: The final step involves the methylation of the amino group using a suitable methylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to streamline the process.

Chemical Reactions Analysis

Types of Reactions

3-{2-(3,4-Dimethoxyphenyl)ethylamino}-1-(4-fluorophenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or functionalized aromatic compounds.

Scientific Research Applications

3-{2-(3,4-Dimethoxyphenyl)ethylamino}-1-(4-fluorophenyl)pyrrolidine-2,5-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{2-(3,4-Dimethoxyphenyl)ethylamino}-1-(4-fluorophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity. The presence of the 3,4-dimethoxyphenyl and 4-fluorophenyl groups enhances its binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-{2-(3,4-Dimethoxyphenyl)ethylamino}-1-phenylpyrrolidine-2,5-dione: Lacks the fluorine atom on the phenyl ring.

    3-{2-(3,4-Dimethoxyphenyl)ethylamino}-1-(4-chlorophenyl)pyrrolidine-2,5-dione: Contains a chlorine atom instead of a fluorine atom on the phenyl ring.

    3-{2-(3,4-Dimethoxyphenyl)ethylamino}-1-(4-methylphenyl)pyrrolidine-2,5-dione: Contains a methyl group instead of a fluorine atom on the phenyl ring.

Uniqueness

The presence of the 4-fluorophenyl group in 3-{2-(3,4-Dimethoxyphenyl)ethylamino}-1-(4-fluorophenyl)pyrrolidine-2,5-dione distinguishes it from similar compounds. This fluorine atom can significantly influence the compound’s chemical reactivity, binding affinity, and biological activity, making it a unique and valuable compound for scientific research.

Properties

IUPAC Name

3-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-1-(4-fluorophenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2O4/c1-23(11-10-14-4-9-18(27-2)19(12-14)28-3)17-13-20(25)24(21(17)26)16-7-5-15(22)6-8-16/h4-9,12,17H,10-11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGGZYHVAZPZHQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC(=C(C=C1)OC)OC)C2CC(=O)N(C2=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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